molecular formula C20H31N3O2S B2947358 N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1421509-21-8

N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2947358
M. Wt: 377.55
InChI Key: AXXSQBYPCADCLQ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic compound that belongs to the class of thiazepanes. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide involves the reaction of 4-methoxyphenethylamine with 1-benzyl-3-chloro-2-oxoimidazolidine to form N-benzyl-3-(4-methoxyphenethyl)-2-oxoimidazolidine. This intermediate is then reacted with 1,4-thiazepane-4-carboxylic acid to form the desired compound.

Starting Materials
4-methoxyphenethylamine, 1-benzyl-3-chloro-2-oxoimidazolidine, 1,4-thiazepane-4-carboxylic acid

Reaction
Step 1: 4-methoxyphenethylamine is reacted with 1-benzyl-3-chloro-2-oxoimidazolidine in the presence of a base such as triethylamine to form N-benzyl-3-(4-methoxyphenethyl)-2-oxoimidazolidine., Step 2: N-benzyl-3-(4-methoxyphenethyl)-2-oxoimidazolidine is then reacted with 1,4-thiazepane-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide., Step 3: The final product is purified by recrystallization or column chromatography.

Mechanism Of Action

The exact mechanism of action of N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It has also been shown to modulate the activity of the GABAergic system.

Biochemical And Physiological Effects

N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter. Additionally, it has been found to have anxiolytic and anticonvulsant effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide in lab experiments is its high selectivity for the serotonin transporter. This makes it a useful tool for studying the role of the serotonin system in various physiological and pathological conditions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide. One direction is to investigate its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate its exact mechanism of action and to develop more efficient synthesis methods.

Scientific Research Applications

N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential use as an antidepressant, anxiolytic, and anticonvulsant agent. It has also been investigated for its potential use in the treatment of neuropathic pain and schizophrenia.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2S/c1-25-19-7-5-17(6-8-19)9-10-21-20(24)23-13-4-14-26-16-18(23)15-22-11-2-3-12-22/h5-8,18H,2-4,9-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXSQBYPCADCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCCSCC2CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

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